molecular formula C19H31ClN2O3 B1668334 AMK 353 CAS No. 80171-65-9

AMK 353

Cat. No.: B1668334
CAS No.: 80171-65-9
M. Wt: 370.9 g/mol
InChI Key: XEBHBKKFIPXVSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMK 353 typically involves the esterification of carbanilic acid derivatives with 2-(1-pyrrolidinyl)ethanol in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

AMK 353 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

AMK 353 has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, although it is not approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of AMK 353 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AMK 353 is unique due to its specific pentyloxy group, which may confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

80171-65-9

Molecular Formula

C19H31ClN2O3

Molecular Weight

370.9 g/mol

IUPAC Name

2-pyrrolidin-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;hydrochloride

InChI

InChI=1S/C19H30N2O3.ClH/c1-2-3-6-13-23-16-17-8-7-9-18(15-17)20-19(22)24-14-12-21-10-4-5-11-21;/h7-9,15H,2-6,10-14,16H2,1H3,(H,20,22);1H

InChI Key

XEBHBKKFIPXVSZ-UHFFFAOYSA-N

SMILES

CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-]

Canonical SMILES

CCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCC2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbanilic acid, m-((pentyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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